![molecular formula C9H14O B14678303 (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one CAS No. 39778-69-3](/img/structure/B14678303.png)
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6R)-1-Methylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[420]octane framework with a methyl group at the 1-position and a ketone functional group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The bicyclic structure may also contribute to its unique properties and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,6R)-Bicyclo[4.2.0]octan-7-one: Similar structure but lacks the methyl group at the 1-position.
(1R,3R,6R)-1,3,4,4-Tetramethylbicyclo[4.2.0]octane: Contains additional methyl groups, leading to different chemical properties.
Uniqueness
(1R,6R)-1-Methylbicyclo[420]octan-7-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group
Propriétés
Numéro CAS |
39778-69-3 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(1R,6R)-1-methylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C9H14O/c1-9-5-3-2-4-7(9)8(10)6-9/h7H,2-6H2,1H3/t7-,9+/m0/s1 |
Clé InChI |
CZQYSHXFINKESX-IONNQARKSA-N |
SMILES isomérique |
C[C@]12CCCC[C@H]1C(=O)C2 |
SMILES canonique |
CC12CCCCC1C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



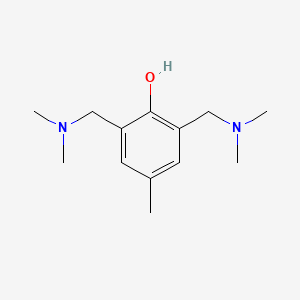
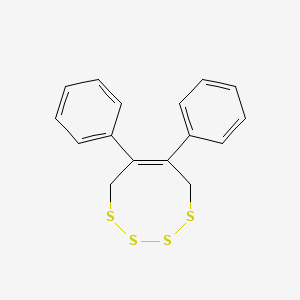
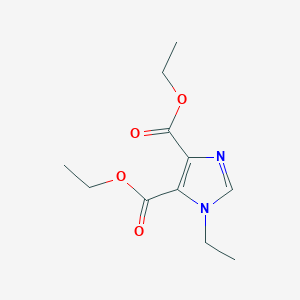
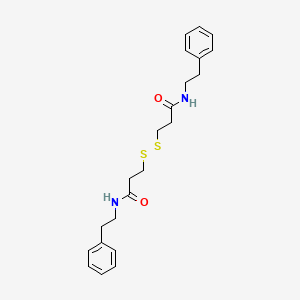
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
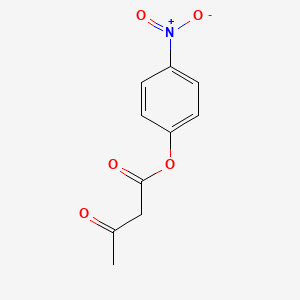
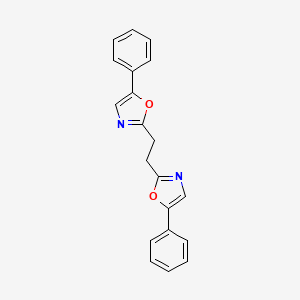

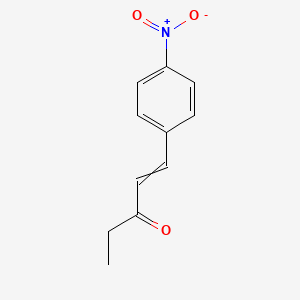
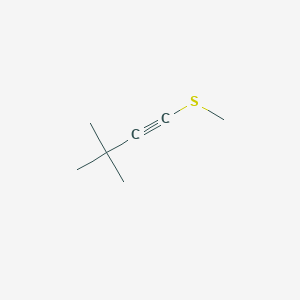


![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
